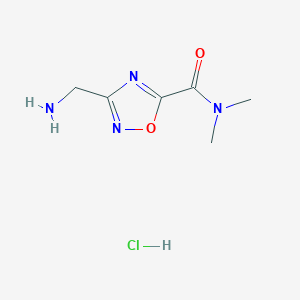

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Descripción general

Descripción

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of an aminomethyl (NH2-CH2-) group and a dimethylamino (N(CH3)2) group suggests that this compound could exhibit properties common to amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The oxadiazole ring could potentially be formed through cyclization reactions .Molecular Structure Analysis

The molecular structure would likely be influenced by the oxadiazole ring and the amine groups. The electron-donating nature of the amine groups could impact the electron distribution within the molecule .Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The oxadiazole ring might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, amines can participate in hydrogen bonding, which could impact properties such as solubility and boiling point .Aplicaciones Científicas De Investigación

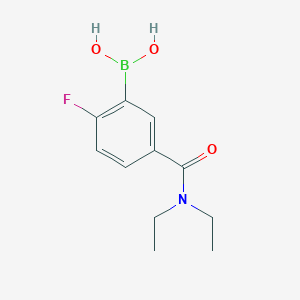

Suzuki-Miyaura Reactions

- 3-(Aminomethyl)benzeneboronic acid hydrochloride serves as an intermediate in Suzuki-Miyaura reactions. These cross-coupling reactions are widely used for the synthesis of biaryl compounds. By coupling aryl or heteroaryl boronic acids with aryl halides or pseudohalides (such as aryl triflates), researchers can create complex organic molecules. This reaction has applications in medicinal chemistry, materials science, and natural product synthesis .

Catalyst for Amidation and Esterification

- Another intriguing application lies in its catalytic properties. Specifically, 3-(aminomethyl)benzeneboronic acid hydrochloride can act as an effective catalyst for amidation and esterification of carboxylic acids. These transformations are essential in drug discovery, where efficient amide and ester bond formation is crucial for designing bioactive compounds .

Compound Synthesis

- Researchers utilize this compound as a versatile reagent for compound synthesis. Its boronic acid functionality allows it to participate in diverse chemical reactions, enabling the construction of complex molecular architectures. This versatility makes it valuable in synthetic organic chemistry .

Ligand for Protein and Enzyme Investigations

- Boronic acids, including 3-(aminomethyl)benzeneboronic acid hydrochloride , can serve as ligands for proteins and enzymes. They form reversible complexes with diols (such as sugars) due to their Lewis acidic properties. Researchers use these interactions to study protein-carbohydrate interactions, enzyme inhibition, and drug design .

Fluorescent Probes and Sensors

- By modifying the boronic acid moiety, scientists can create fluorescent probes and sensors. These molecules selectively bind to specific analytes (such as glucose or catecholamines) and exhibit changes in fluorescence intensity. Such probes find applications in bioimaging, environmental monitoring, and medical diagnostics .

Materials Science

- Boronic acids have been explored in materials science. Incorporating them into polymers, gels, or surfaces can lead to stimuli-responsive materials. For instance, boronic acid-containing hydrogels can swell or contract in response to changes in pH or glucose concentration, making them useful for drug delivery systems .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.ClH/c1-10(2)6(11)5-8-4(3-7)9-12-5;/h3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFKGNPLKLJVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185299-27-7 | |

| Record name | 1,2,4-Oxadiazole-5-carboxamide, 3-(aminomethyl)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)

![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)